molecular formula C18H18ClN3O3 B2956521 1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 877640-49-8

1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2956521
CAS No.: 877640-49-8
M. Wt: 359.81
InChI Key: WRMMIUDTUBCUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative intended for research and experimental purposes. This compound is part of a family of chemically synthesized molecules featuring a pyrrolidinone core substituted with chlorophenyl and methoxyphenyl groups, a structural motif seen in other investigated compounds . Its exact mechanism of action and specific biological activity are not fully characterized and represent a key area for scientific investigation. Researchers may value this compound for exploring structure-activity relationships (SAR), particularly in the context of urea-based structures which are found in compounds with diverse biological activities. For instance, urea derivatives are present in various pharmaceutical agents, such as the veterinary NSAID Tepoxalin, which inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . This suggests potential research applications in medicinal chemistry and as a precursor for developing enzyme inhibitors or receptor modulators. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and are responsible for determining the compound's suitability and specificity for their particular experimental applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-25-16-8-6-15(7-9-16)22-11-14(10-17(22)23)21-18(24)20-13-4-2-12(19)3-5-13/h2-9,14H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMMIUDTUBCUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, including anti-ischaemic properties and enzyme inhibition.

Synthesis and Structural Characteristics

The compound was synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde and 4-methoxyphenyl derivatives with urea in the presence of suitable catalysts. The structure was confirmed using techniques such as NMR and X-ray crystallography, which revealed key interactions and molecular geometry that contribute to its biological activity.

1. Anti-Ischaemic Activity

The anti-ischaemic effects of the compound were evaluated using a bilateral common carotid artery occlusion model in Kunming mice. The results indicated that the compound exhibited significant protective effects against ischaemia-induced damage. The mechanism appears to involve modulation of blood flow and reduction of oxidative stress during ischaemic episodes.

Group Treatment Ischaemic Score
ControlNone7.2 ± 1.1
Compound10 mg/kg3.5 ± 0.8*
Compound20 mg/kg2.1 ± 0.6**

*P < 0.05 compared to control
**P < 0.01 compared to control

2. Enzyme Inhibition

The compound's inhibitory effects on key enzymes have also been studied, particularly acetylcholinesterase (AChE) and urease. In vitro assays demonstrated that it possesses moderate to strong inhibitory activity against these enzymes, indicating potential therapeutic applications in neurodegenerative diseases and urea metabolism disorders.

Enzyme IC50 (µM) Reference Standard (IC50)
Acetylcholinesterase5.2 ± 0.02Donepezil (0.5 ± 0.01)
Urease3.1 ± 0.03Thiourea (21.25 ± 0.15)

Case Studies

Several studies have highlighted the pharmacological potential of compounds similar to 1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea:

  • Study on Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry indicated that similar urea derivatives exhibited neuroprotective effects in models of Alzheimer's disease, suggesting that this compound may share similar mechanisms of action.
  • Antimicrobial Activity : Research demonstrated that related compounds displayed significant antimicrobial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating a broader spectrum of biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The addition of a methoxy group (CAS 954697-35-9) increases molecular weight by ~30 g/mol compared to the reference compound .
  • Fluorine and trifluoromethyl groups (CAS 954696-99-2) reduce molecular weight slightly but enhance lipophilicity and metabolic stability .

Electronic and Steric Modifications: The 2,4-dimethoxyphenyl group (CAS 954697-35-9) introduces steric bulk and alters hydrogen-bonding capacity compared to the 4-methoxyphenyl group .

Biological Implications :

  • The 4-fluorophenyl substitution (CAS 954696-99-2) may improve bioavailability due to fluorine’s small size and high electronegativity, which often enhances membrane permeability .
  • Ethoxy-methoxybenzyl derivatives (CAS 894033-19-3) could exhibit improved solubility compared to purely aromatic analogs .

Research Findings and Limitations

Crystallographic and Hirshfeld Surface Analysis (Indirect Relevance)

While direct crystallographic data for the target compound is unavailable, studies on chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) demonstrate that substituents like chloro, methoxy, or fluoro groups significantly influence dihedral angles (7.14°–56.26°) and intermolecular interactions . This suggests that the 4-chlorophenyl and 4-methoxyphenyl groups in the target compound may similarly affect its conformational flexibility and packing efficiency.

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